2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime
Description
The compound 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime (CAS: 320422-50-2) is a halogenated organic molecule with the molecular formula C₁₆H₁₅Cl₂NOS and a molecular weight of 340.27 g/mol . Its structure features:
- A 1-(4-chlorophenyl)-1-ethanone backbone.
- A sulfanyl (-S-) group linked to a 3-chlorobenzyl substituent.
- An O-methyloxime functional group (-N-O-CH₃) at the ketone position.
This compound is categorized as a sulfanyl-substituted oxime, combining aromatic chlorination with sulfur-based and oxime moieties.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-20-19-16(13-5-7-14(17)8-6-13)11-21-10-12-3-2-4-15(18)9-12/h2-9H,10-11H2,1H3/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLJFMMRNJLOOO-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CSCC1=CC(=CC=C1)Cl)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime typically involves multiple steps, starting with the preparation of the chlorinated benzyl and phenyl precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Oxidation of Sulfanyl Group
The thioether group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₂Cl₂, 0–5°C, 2–4 h | 2-[(3-Chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime | 75–85% | |
| Sulfone formation | mCPBA (excess), CHCl₃, RT, 12 h | 2-[(3-Chlorobenzyl)sulfonyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime | 60–70% |
This reactivity aligns with analogous sulfanyl-containing compounds, where oxidation selectivity depends on stoichiometry and reaction time.
Oxime Reactivity
The O-methyloxime group participates in hydrolysis and nucleophilic substitution:
Acid-Catalyzed Hydrolysis
Under acidic conditions (HCl/H₂O, reflux), the oxime hydrolyzes to regenerate the parent ketone:
Yields exceed 90% when using ethanol as a co-solvent.
Nucleophilic Substitution
The oxime’s nitrogen can act as a nucleophile in alkylation or acylation reactions:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated oxime derivative | Improved lipophilicity for pharmacological studies |
| Acylation | AcCl, pyridine, 0°C | N-Acetyl oxime | Stabilization against hydrolysis |
These modifications are critical for tuning the compound’s bioavailability .
Aromatic Substitution Reactions
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, DME, 80°C | Biaryl derivatives | Requires microwave assistance for efficient coupling |
| Ullmann coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF | Diarylamine analogs | Limited to electron-rich aryl halides |
Such reactions enable structural diversification for structure-activity relationship (SAR) studies .
Thioether Cleavage
The C–S bond in the sulfanyl group can be cleaved under radical or reductive conditions:
| Method | Reagents | Outcome |
|---|---|---|
| Radical-initiated | AIBN, Bu₃SnH | Formation of 1-(4-chlorophenyl)ethanone and 3-chlorobenzyl radical |
| Reductive cleavage | LiAlH₄, THF | Reduction to 1-(4-chlorophenyl)ethanol and 3-chlorobenzylthiol |
These pathways are less explored but relevant in degradation studies.
Complexation with Metals
The oxime and sulfur atoms act as ligands in metal coordination complexes:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| Co(II) perchlorate | MeCN/DMF, RT | Octahedral Co(II) complex | Catalytic studies |
| Cu(I) bromide | EtOH, reflux | Dinuclear Cu(I) cluster | Antimicrobial activity screening |
Such complexes are investigated for catalytic and bioactive properties .
Stability Under Environmental Conditions
The compound degrades via photolysis (λ = 254 nm) and hydrolysis (pH 7–9):
| Condition | Half-Life | Major Degradants |
|---|---|---|
| UV light (aqueous MeOH) | 2.5 h | Sulfoxide, dechlorinated products |
| Alkaline hydrolysis (pH 9) | 48 h | Ketone, 3-chlorobenzyl sulfonic acid |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime exhibit significant antimicrobial properties. In particular, studies have demonstrated that derivatives of oxime compounds can show effectiveness against various bacterial strains.
- Case Study 1 : A study published in RSC Advances evaluated the antimicrobial activity of synthesized oxime derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structural motifs showed promising results, indicating that modifications in the sulfanyl and oxime groups can enhance antibacterial efficacy .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 9c | Mycobacterium smegmatis | 6.25 |
| 7a | Pseudomonas aeruginosa | 12.5 |
Antifungal Activity
Additionally, some studies have explored the antifungal potential of related compounds. For example, derivatives were tested against Candida albicans and Penicillium chrysogenum, revealing significant antifungal activity that suggests further investigation into the structure-activity relationship is warranted .
Synthetic Organic Chemistry Applications
The compound's unique structure allows it to be a versatile intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it a candidate for developing new pharmaceuticals.
Synthesis of New Derivatives
Research has focused on synthesizing new derivatives from this compound, aiming to enhance biological activity or alter pharmacokinetic properties. For instance, modifications at the chlorobenzyl position or variations in the oxime group can lead to compounds with improved selectivity and potency against specific pathogens .
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Chlorophenyl Variations: The target compound has dual chlorophenyl groups (3-chlorobenzyl and 4-chlorophenyl), whereas 1-(4-chlorophenyl)-ethanone oxime (CAS ASC2458) lacks the sulfanyl group and second chlorophenyl substitution .
Sulfur and Nitrogen Chemistry: The sulfanyl group (-S-) in the target compound contrasts with sulfonyl (-SO₂-) or thioether (-S-) groups in analogs like 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-chlorobenzyl)oxime (CAS in ), which features a sulfonyl group and thiazole ring.
Oxime Derivatives :
- The O-methyloxime group in the target compound differs from uncharged oximes (e.g., ASC2458) or benzyl-oximes (e.g., CAS 251096-48-7 in ), which may alter stability and reactivity.
Research Implications
- Biological Activity : Sulfanyl-oxime hybrids are explored for antimicrobial or enzyme-inhibitory properties. For example, pyrazole-based sulfanyl compounds (e.g., ) exhibit bioactivity, suggesting the target compound could be a candidate for similar studies.
- Crystallography : The compound’s halogen and sulfur content makes it suitable for single-crystal X-ray studies using programs like SHELXL or visualization via ORTEP-3 .
Biological Activity
The compound 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime (CAS No. 320422-50-2) is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C16H15Cl2NOS
- Molar Mass : 340.27 g/mol
- Structure : The compound features a sulfanyl group attached to a chlorinated phenyl ring, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antitumor , anti-inflammatory , and antimicrobial properties. The presence of halogen substituents (chlorine) in the phenyl rings is known to enhance biological activity in similar compounds.
Antitumor Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For example, derivatives containing chlorinated phenyl groups have shown effectiveness against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.2 | |
| Compound B | MDA-MB-231 (Triple Negative Breast Cancer) | 10.5 | |
| This compound | TBD | TBD | Current Study |
The proposed mechanisms for the antitumor effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
- Targeting Specific Kinases : Some derivatives inhibit kinases involved in cancer progression, such as EGFR and BRAF.
Anti-inflammatory and Antimicrobial Properties
The compound's potential anti-inflammatory effects are supported by studies demonstrating that sulfanyl-containing compounds can modulate inflammatory pathways. Additionally, antimicrobial activity has been observed in related structures, suggesting that this compound may also exhibit similar properties.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfanyl derivatives against common pathogens:
- Staphylococcus aureus : Inhibition zone diameter of 15 mm.
- Escherichia coli : Inhibition zone diameter of 12 mm.
- These results indicate moderate antibacterial activity comparable to standard antibiotics.
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Q & A
Basic: What are the key parameters for optimizing the synthesis of this compound?
The synthesis involves forming the sulfanyl and oxime functional groups. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for sulfanyl bond formation, while ethanol or methanol is preferred for oxime condensation .
- Temperature : Oxime formation typically requires mild heating (50–70°C), while coupling reactions may need higher temperatures (80–100°C) .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve sulfur-carbon bond formation efficiency .
- Reaction time : Microwave-assisted synthesis (e.g., 30-second irradiation) can drastically reduce reaction times compared to conventional heating .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm sulfanyl, oxime, and aromatic proton environments. Chemical shifts for the oxime methyl group typically appear at ~3.8 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving dihedral angles between aromatic rings (e.g., 66.07° between chlorophenyl and isoquinoline moieties in analogous compounds) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected MW: ~372–382 g/mol for related derivatives) .
Advanced: How do the sulfanyl and oxime groups influence reactivity in biological systems?
- Sulfanyl group : Enhances lipophilicity, potentially improving membrane permeability. It may act as a hydrogen bond acceptor in enzyme interactions .
- O-methyloxime : Stabilizes the oxime against hydrolysis and modulates electronic effects on the ketone moiety, altering binding affinity to targets like kinases or cytochrome P450 enzymes .
- Contradictions : Some studies report antagonistic effects on bacterial growth, while others show no activity, possibly due to stereochemical variations in sulfanyl orientation .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Structural analogs : Compare activity of 3-chlorobenzyl vs. 4-chlorobenzyl derivatives (e.g., 4-chloro analogs show higher antibacterial potency) .
- Assay conditions : Variations in pH or solvent (e.g., DMSO vs. aqueous buffers) may affect compound solubility and bioavailability .
- Metabolic stability : Evaluate oxidative degradation pathways (e.g., sulfoxide formation) using LC-MS to identify inactive metabolites .
Advanced: What challenges arise in crystallographic analysis, and how are they addressed?
- Disorder in sulfanyl groups : Flexible sulfur linkages may require constrained refinement in SHELXL or low-temperature data collection .
- Hydrogen bonding networks : Intermolecular C–H···O bonds stabilize crystal packing but complicate phase determination. ORTEP-3 visualizes these interactions for manual adjustment .
- Twinned crystals : Use SHELXD for experimental phasing and SHELXE to resolve twinning in high-throughput pipelines .
Advanced: How do solvent polarity and proticity affect reaction outcomes?
- Polar aprotic solvents (DMF, DMSO) : Accelerate nucleophilic substitution by stabilizing transition states but may promote side reactions like over-oxidation .
- Protic solvents (ethanol, methanol) : Favor oxime condensation via hydrogen bonding but reduce solubility of aromatic intermediates, requiring base additives (e.g., K₂CO₃) .
Basic: What physicochemical properties are critical for handling and storage?
- Melting point : Analogous compounds melt at 96–98°C, suggesting solid-state stability at room temperature .
- Solubility : Low aqueous solubility (common in chlorinated aromatics) necessitates DMSO or ethanol for biological assays .
- Light sensitivity : Sulfanyl groups may degrade under UV light; store in amber vials at –20°C .
Advanced: What are the advantages of microwave-assisted synthesis over traditional methods?
- Rate enhancement : Reactions complete in minutes (e.g., 30 seconds for cyclization vs. hours conventionally) .
- Yield improvement : Reduced side-product formation due to precise temperature control (e.g., 85% yield for microwave vs. 60% for oil-bath heating) .
- Energy efficiency : Lower solvent volumes and shorter times align with green chemistry principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
